molecular formula C10H13NO3 B12566702 6-butyl-2-oxo-1H-pyridine-3-carboxylic acid

6-butyl-2-oxo-1H-pyridine-3-carboxylic acid

Cat. No.: B12566702
M. Wt: 195.21 g/mol
InChI Key: JKMIKOXRUFLHPB-UHFFFAOYSA-N
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Description

6-butyl-2-oxo-1H-pyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both a carboxylic acid group and a ketone group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-2-oxo-1H-pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones have shown significant scope . Another approach is the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be accomplished as a Ni(II)-catalyzed process .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

6-butyl-2-oxo-1H-pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters or amides.

Scientific Research Applications

6-butyl-2-oxo-1H-pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-butyl-2-oxo-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-butyl-2-oxo-1H-pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6-butyl-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-2-3-4-7-5-6-8(10(13)14)9(12)11-7/h5-6H,2-4H2,1H3,(H,11,12)(H,13,14)

InChI Key

JKMIKOXRUFLHPB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C(=O)N1)C(=O)O

Origin of Product

United States

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